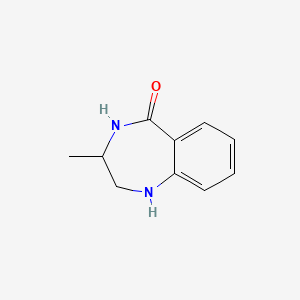

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties . They are one of the most widely prescribed medications globally .

Synthesis Analysis

The synthesis of benzodiazepines involves the reaction of an amino acid with a carbonyl compound, followed by ring closure . The specific synthesis process for “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” is not available in the literature I have access to.Molecular Structure Analysis

Benzodiazepines have a core structure consisting of a benzene ring fused to a seven-membered diazepine ring . The specific molecular structure of “this compound” is not available in the literature I have access to.Chemical Reactions Analysis

Benzodiazepines can undergo a variety of chemical reactions, including oxidation, reduction, and hydrolysis . The specific chemical reactions of “this compound” are not available in the literature I have access to.Wissenschaftliche Forschungsanwendungen

Molecular and Crystal Structure Analysis

Research on derivatives of 1,4-benzodiazepin-5-one, such as 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, has provided insights into their molecular and crystal structures. A study by Andronati et al. (1982) highlighted the crystal structure of these compounds, showing that the nonplanar molecules form cyclic dimers via NH...O hydrogen bonds, suggesting that substituents in the 5 position influence the pharmacological action of 1,4-benzodiazepines Andronati et al., 1982.

Synthesis and Characterization

Naveen et al. (2019) synthesized and characterized a derivative, 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, using NMR, IR, and X-ray diffraction. This study also explored the compound's electronic properties through DFT calculations, suggesting its potential for various biological applications Naveen et al., 2019.

Novel Synthesis Approaches

Neukom et al. (2011) reported a new synthesis method for 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones via Pd-catalyzed carboamination reactions. This method provides a straightforward approach to heterocyclic products, potentially facilitating the development of new compounds with therapeutic value Neukom et al., 2011.

Enantioselective Synthesis

Carlier et al. (2006) demonstrated the enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones, highlighting the importance of the di(p-anisyl)methyl (DAM) group for achieving high enantioselectivity. This research opens avenues for the synthesis of diversely substituted benzodiazepines with potential pharmacological applications Carlier et al., 2006.

AMPA Receptor Antagonists

Chimirri et al. (1998) explored 3,5-dihydro-4H-2,3-benzodiazepine-4-thiones as a new class of AMPA receptor antagonists, showing significant anticonvulsant properties. This study underscores the potential of benzodiazepine derivatives in developing novel anticonvulsant agents Chimirri et al., 1998.

Wirkmechanismus

Target of Action

The primary targets of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one are currently unknown. This compound is a derivative of the benzodiazepine class of drugs, which typically target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . .

Mode of Action

Benzodiazepines generally enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . .

Biochemical Pathways

Given its structural similarity to benzodiazepines, it may influence the GABAergic system, which plays a crucial role in inhibitory neurotransmission

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a benzodiazepine derivative, it may potentially exert sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and how it interacts with its targets . .

Safety and Hazards

Benzodiazepines can cause physical dependence and withdrawal symptoms if used for a long period of time . They can also cause drowsiness, dizziness, and other side effects . The specific safety and hazards of “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” are not available in the literature I have access to.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-6-11-9-5-3-2-4-8(9)10(13)12-7/h2-5,7,11H,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMCUECONFZUOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2922943.png)

![Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2922945.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2922949.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2922955.png)

![(4-chlorophenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2922957.png)

![5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2922959.png)

![9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B2922960.png)